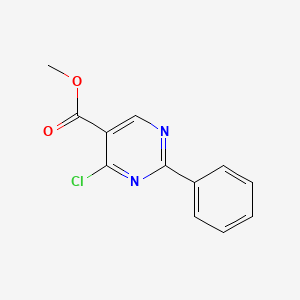

Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Research

The pyrimidine scaffold is a six-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is of immense significance as it forms the basis for several nucleobases—cytosine, thymine, and uracil—which are fundamental components of nucleic acids (DNA and RNA). koreascience.kr Beyond this vital biological role, the pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry. acs.orgnih.gov Its unique physicochemical properties allow it to serve as the core structure in a vast number of synthetic compounds with a broad spectrum of biological activities. acs.org

Researchers have successfully developed pyrimidine-based drugs for a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular treatments. acs.orgnih.gov The ability of the pyrimidine structure to be readily modified and functionalized allows chemists to fine-tune the biological and pharmacological properties of derivative compounds, making it an attractive starting point for drug discovery programs. nih.gov The continual rise of drug-resistant pathogens and complex diseases like cancer drives the incessant search for novel therapeutic agents, and pyrimidine derivatives remain a major focus of this research. nih.gov

Rationale for Investigating Substituted Pyrimidine Carboxylates within Heterocyclic Chemistry

Within the broader family of pyrimidine derivatives, those containing a carboxylate (ester) group, such as pyrimidine-5-carboxylates, are of particular interest to synthetic chemists. The carboxylate group is a highly versatile functional handle that can be readily transformed into other chemical moieties. For instance, it can undergo hydrolysis to form a carboxylic acid, amidation to form amides, or transesterification to create different esters. This chemical flexibility is crucial in drug development.

The investigation of substituted pyrimidine carboxylates allows for the systematic modification of a lead compound to explore its structure-activity relationship (SAR). By creating a library of related compounds with different functional groups appended to the carboxylate position, researchers can identify which molecular features are essential for biological activity and optimize properties like potency, selectivity, and pharmacokinetic profiles. The synthesis of tetrahydropyrimidine-5-carboxylate derivatives, for example, has been a strategy to generate novel compounds for evaluation as potential antioxidant, anticancer, and anti-diabetic agents.

Overview of Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate within the Context of Pyrimidine Derivatives

Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate is a specific derivative that embodies the strategic utility of functionalized pyrimidines in research. Its structure is characterized by three key substituents on the pyrimidine core:

A phenyl group at the 2-position.

A chloro group at the 4-position.

A methyl carboxylate group at the 5-position.

Due to these structural characteristics, Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate is primarily utilized as a sophisticated building block for constructing more complex molecules. Research indicates that related 2-phenylpyrimidine (B3000279) structures are precursors for novel antifungal agents that target the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key component in the biosynthesis of ergosterol, which is vital for fungal cell membranes. The synthesis of these potential therapeutic agents often involves the strategic modification of a core structure like Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉ClN₂O₂ |

| Molecular Weight | 248.67 g/mol |

| General Description | A substituted pyrimidine featuring phenyl, chloro, and methyl carboxylate groups. |

| Primary Research Role | Synthetic intermediate/building block. |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-2-phenylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c1-17-12(16)9-7-14-11(15-10(9)13)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHSQIFEGKNHQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701180212 | |

| Record name | 5-Pyrimidinecarboxylic acid, 4-chloro-2-phenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701180212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887580-16-7 | |

| Record name | 5-Pyrimidinecarboxylic acid, 4-chloro-2-phenyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887580-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinecarboxylic acid, 4-chloro-2-phenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701180212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of Methyl 4 Chloro 2 Phenylpyrimidine 5 Carboxylate Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring System

Nucleophilic aromatic substitution (SNAr) is the cornerstone of pyrimidine chemistry, allowing for the introduction of a wide range of functional groups onto the heterocyclic core. The electron-withdrawing effect of the two ring nitrogen atoms significantly activates the pyrimidine system towards attack by nucleophiles, particularly at the carbon atoms bearing a suitable leaving group, such as a halogen.

Reactivity at the Chloro-Substituted Position (C-4)

The C-4 position of the pyrimidine ring is exceptionally electrophilic and, therefore, highly susceptible to nucleophilic attack. This pronounced reactivity is a well-established principle in heterocyclic chemistry. stackexchange.comstackexchange.com Theoretical studies based on frontier molecular orbital theory indicate that the Lowest Unoccupied Molecular Orbital (LUMO) of 4-chloropyrimidine (B154816) derivatives has a larger coefficient at the C-4 position compared to the C-2 position. stackexchange.com This suggests that the initial interaction with an incoming nucleophile is kinetically favored at C-4.

The substitution of the chlorine atom at this position is the most common and synthetically useful reaction for this class of compounds. A broad spectrum of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the chloride ion to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. For instance, in a closely related analog, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, the C-4 chloro group is readily substituted by dimethylamine, sodium phenoxide, and sodium thiophenoxide. rsc.org This reactivity profile is directly applicable to the 2-phenyl derivative, making the C-4 position the primary site for diversification. mdpi.comthieme.de

Table 1: Representative SNAr Reactions at the C-4 Position of 4-Chloropyrimidine Analogs

| Substrate | Nucleophile | Product | Conditions | Reference |

|---|---|---|---|---|

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-(methylthio)pyrimidine-5-carboxylate | - | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium Phenoxide | Ethyl 4-phenoxy-2-(methylthio)pyrimidine-5-carboxylate | - | rsc.org |

| Ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate (after chlorination) | Primary Alkyl Amines | Ethyl 4-(alkylamino)-6-methyl-2-phenylpyrimidine-5-carboxylate | Reflux in POCl3, then amine/triethylamine in methanol (B129727) | mdpi.com |

| 2,4-dichloropyrimidine | Aryl Boronic Acids (Suzuki Coupling) | 2-chloro-4-arylpyrimidine | Pd(PPh3)4, microwave, 100°C, 15 min | mdpi.com |

Reactivity at Other Electrophilic Centers (e.g., C-2)

While the C-4 position is the dominant site for SNAr reactions, the C-2 position also constitutes an electrophilic center. Generally, its reactivity is lower than that of C-4. stackexchange.com However, the regioselectivity of nucleophilic attack can be influenced or even reversed by the nature of other substituents on the pyrimidine ring. wuxiapptec.comnih.gov

In the case of Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate, direct nucleophilic attack at the C-2 position to displace the phenyl group is not a typical reaction pathway under standard SNAr conditions, as aryl groups are poor leaving groups. However, the reactivity at C-2 becomes highly relevant in analogs where a different substituent is present. For example, in 2-MeSO₂-4-chloropyrimidine, SNAr reactions with alkoxides and formamide (B127407) anions occur exclusively at the C-2 position. wuxiapptec.com This remarkable shift in regioselectivity is attributed to the formation of a hydrogen bond between the nucleophile and the acidic proton of the methanesulfonyl group, which directs the nucleophile to the proximate C-2 position and lowers the transition state energy for that pathway. wuxiapptec.com

Furthermore, in reactions involving ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, the methylthio group at C-2 was found to be labile under specific conditions. rsc.org Treatment with an excess of sodium methoxide (B1231860) led to the substitution of both the C-4 chloro and the C-2 methylthio groups, yielding methyl 2,4-dimethoxypyrimidine-5-carboxylate. rsc.org This demonstrates that while C-4 is kinetically preferred, C-2 is also a viable electrophilic site that can react, especially when a better leaving group than a phenyl ring is present or under more forcing conditions.

Functionalization Strategies for the Pyrimidine Core and Substituents

Beyond SNAr reactions, the functional groups attached to the pyrimidine core—the C-5 ester and the C-2 phenyl ring—offer additional handles for chemical modification, enabling comprehensive structural diversification.

Modifications of the Ester Group (e.g., Hydrolysis to Carboxylic Acids)

The methyl ester at the C-5 position is a versatile functional group that can be readily transformed into other functionalities. The most common modification is its hydrolysis to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions, for example, by treatment with alkali metal hydroxides like lithium hydroxide (B78521) or sodium hydroxide in an aqueous or alcoholic medium. researchgate.netresearchgate.net The resulting 2-phenylpyrimidine-5-carboxylic acid is a key intermediate that can be used in subsequent reactions, such as amide bond formation. nih.gov

The synthesis of 2-substituted pyrimidine-5-carboxylic esters and their subsequent hydrolysis provides a general route to the corresponding acids, which can then be decarboxylated by heating to furnish pyrimidines unsubstituted at the C-5 position. researchgate.net

Table 2: Representative Transformations of the C-5 Ester Group

| Substrate | Reagents | Product | Transformation | Reference |

|---|---|---|---|---|

| Ethyl 2-phenyl-5-pyrimidinecarboxylate | Alkaline Hydrolysis (e.g., KOH) | 2-Phenylpyrimidine-5-carboxylic acid | Ester Hydrolysis | researchgate.net |

| 2-Phenylpyrimidine-5-carboxylic acid | Heat | 2-Phenylpyrimidine (B3000279) | Decarboxylation | researchgate.net |

| 2-Phenylpyrimidine-5-carboxylic acid | Amine, Coupling Agent (e.g., PyBop) | 2-Phenylpyrimidine-5-carboxamide derivative | Amide Coupling | nih.gov |

Introduction of Diverse Substituents on the Phenyl Ring and Pyrimidine Framework

The introduction of various substituents onto the molecular scaffold is crucial for modulating the physicochemical and biological properties of the final compounds, particularly in the context of drug discovery. nsf.gov

Phenyl Ring Functionalization: The phenyl group at the C-2 position can be modified to explore structure-activity relationships (SAR). This is often achieved by starting with an appropriately substituted phenylboronic acid in a Suzuki coupling reaction to form the C-2 aryl bond, or by using a substituted benzamidine (B55565) in the initial pyrimidine ring synthesis. nih.gov For instance, studies on 2-phenylpyrimidine derivatives as antifungal agents involved the synthesis of analogs with halogen atoms (e.g., fluorine) and hydrophobic groups at various positions on the phenyl ring to probe interactions with the target enzyme. nih.gov

Pyrimidine Framework Functionalization: The primary strategy for introducing diversity onto the pyrimidine framework itself is through the SNAr reactions discussed in section 3.1.1. The displacement of the C-4 chloro group provides a direct and efficient route to a wide array of 4-substituted-2-phenylpyrimidine derivatives. mdpi.com Transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also powerful methods for creating C-C bonds at the halogenated positions, allowing for the introduction of various aryl and heteroaryl substituents. mdpi.comnih.gov

Regioselective Functionalization of the Pyrimidine Ring System

Achieving regioselectivity is a critical challenge in the synthesis of polysubstituted heterocycles. For pyrimidine systems like the title compound's precursors (e.g., 2-phenyl-4,6-dichloropyrimidine), the inherent electronic properties of the ring dictate the preferred sites of reaction.

As established, nucleophilic aromatic substitution on 2,4-dichloropyrimidines typically occurs selectively at the C-4 position. mdpi.comwuxiapptec.com This intrinsic preference is due to the greater electron deficiency at C-4 (and C-6) compared to C-2. stackexchange.comstackexchange.com Similarly, palladium-catalyzed cross-coupling reactions on 2,4-dichloropyrimidines also show a strong preference for initial reaction at the C-4 position. mdpi.com

However, this inherent regioselectivity can be modulated or even overridden by several factors:

Substituent Effects: The electronic nature of other substituents on the ring can alter the reactivity of the different positions. For example, a strong electron-donating group at C-6 can make the C-2 position more favorable for SNAr. wuxiapptec.com

Nucleophile/Reagent Directing Effects: As seen with 2-MeSO₂-4-chloropyrimidine, specific non-covalent interactions between the substrate and the reagent can direct the reaction to a less conventionally reactive site, such as C-2. wuxiapptec.com In another example, using tertiary amine nucleophiles on 5-substituted-2,4-dichloropyrimidines can also lead to excellent C-2 selectivity. nih.gov

Metalation Strategies: Directed metalation using specialized bases (e.g., TMP-zinc reagents) can achieve regioselective functionalization at positions that are otherwise difficult to access, including the C-2 position of unsubstituted pyrimidine. nih.gov

These strategies provide chemists with a versatile toolkit to control the site of functionalization, enabling the rational design and synthesis of specific, highly substituted pyrimidine isomers.

Cyclization and Annulation Reactions Involving Pyrimidine Carboxylates

The strategic placement of reactive functional groups on the pyrimidine ring of Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate and its derivatives makes it a valuable scaffold for the synthesis of various fused heterocyclic systems. The chloro substituent at the C-4 position acts as a good leaving group, facilitating nucleophilic substitution, while the carboxylate group at C-5 can participate in or influence subsequent cyclization reactions. These reactions, often involving intramolecular or intermolecular condensations, lead to the formation of new rings fused to the pyrimidine core, a process known as annulation. This section explores the utility of these pyrimidine carboxylates in constructing bicyclic and polycyclic systems with potential applications in medicinal chemistry and materials science.

A key strategy in the annulation of the pyrimidine ring involves the reaction of 4-chloropyrimidine derivatives with binucleophiles. These reagents possess two nucleophilic centers that can react sequentially with the pyrimidine electrophilic sites to form a new heterocyclic ring.

For instance, the reaction of 4-chloropyrimidines with hydrazine (B178648) hydrate (B1144303) is a common method for the synthesis of pyrimido[4,5-c]pyridazine (B13102040) derivatives. The initial step involves the nucleophilic displacement of the chloride ion by one of the nitrogen atoms of hydrazine to form a 4-hydrazinylpyrimidine (B2547379) intermediate. Subsequent intramolecular cyclization, often involving the adjacent ester group, leads to the formation of the fused pyridazine (B1198779) ring. While direct examples starting from Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate are not extensively detailed in the provided search results, the general reactivity pattern of 4-chloropyrimidines strongly suggests its potential in such transformations.

Similarly, the construction of a fused pyrimidine ring to form pyrimido[4,5-d]pyrimidines can be achieved by reacting 4-chloropyrimidines with reagents like guanidine (B92328) or urea (B33335). The amino groups in these reagents can act as nucleophiles, attacking the C-4 position of the pyrimidine ring. Subsequent cyclization involving the carboxylate group or a derivative thereof would lead to the formation of the second pyrimidine ring. The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives is of significant interest due to their structural analogy to purines, which can impart a range of biological activities.

The formation of a five-membered heterocyclic ring fused to the pyrimidine core is also a common annulation strategy. For example, the synthesis of thieno[2,3-d]pyrimidines can be accomplished by reacting 4-chloropyrimidine-5-carboxylates with reagents such as ethyl 2-mercaptoacetate. The reaction likely proceeds through an initial S-alkylation at the C-4 position, followed by an intramolecular Dieckmann-type condensation or a similar cyclization pathway involving the ester and the active methylene (B1212753) group of the mercaptoacetate (B1236969) moiety.

Another important class of fused pyrimidines are the pyrido[2,3-d]pyrimidines, which are known for their diverse pharmacological properties. The synthesis of these systems can be achieved from 4-chloropyrimidine-5-carbaldehyde (B3195782) or -carboxylate derivatives through condensation reactions with various carbon- and nitrogen-based nucleophiles that provide the necessary atoms to form the fused pyridine (B92270) ring.

Table 1: Synthesis of Pyrimido[4,5-c]pyridazine Derivatives

| Reactant 1 | Reactant 2 | Product | Conditions |

| Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate | Hydrazine hydrate | 5-Phenyl-1,6-dihydropyrimido[4,5-c]pyridazin-7(8H)-one | Reflux in ethanol |

Table 2: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Product | Conditions |

| Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate | Guanidine hydrochloride | 2-Amino-7-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one | Base, reflux in a suitable solvent |

Table 3: Synthesis of Thieno[2,3-d]pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Product | Conditions |

| Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate | Ethyl 2-mercaptoacetate | Ethyl 4-hydroxy-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate | Base, reflux in a suitable solvent |

Table 4: Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

| Reactant 1 | Reactant 2 | Product | Conditions |

| Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate | Ethyl cyanoacetate | Ethyl 4-amino-5-oxo-7-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | Base, reflux in a suitable solvent |

It is important to note that the specific reaction conditions and the nature of the substituents on the pyrimidine ring can significantly influence the outcome of these cyclization and annulation reactions, potentially leading to different isomers or unexpected rearrangement products. Further experimental studies are required to fully explore the synthetic utility of Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate in the construction of these and other novel fused heterocyclic systems.

Spectroscopic Characterization and Structural Elucidation of Methyl 4 Chloro 2 Phenylpyrimidine 5 Carboxylate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

Proton NMR (¹H NMR) for Proton Environment Analysis

A ¹H NMR spectrum of Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate would provide critical information about the number and arrangement of protons in the molecule. The expected signals would include a singlet for the methyl ester protons (-OCH₃), typically appearing in the range of 3.8-4.0 ppm. The protons of the phenyl group would present as multiplets in the aromatic region, generally between 7.4 and 8.5 ppm. The specific splitting patterns would depend on the substitution pattern of the phenyl ring. A distinct singlet for the proton at the 6-position of the pyrimidine (B1678525) ring is also anticipated, likely in the downfield region of the spectrum due to the influence of the adjacent electron-withdrawing groups.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Complementing the ¹H NMR data, a ¹³C NMR spectrum would reveal the carbon framework of the molecule. Distinct signals would be expected for the methyl ester carbon, the carbonyl carbon of the ester, and the various carbons of the pyrimidine and phenyl rings. The chemical shifts of the pyrimidine ring carbons would be particularly informative, with the carbon atom bonded to the chlorine (C4) and the carbons at the 2- and 5-positions showing characteristic downfield shifts. The phenyl group carbons would also exhibit a set of signals in the aromatic region (typically 120-140 ppm).

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate (C₁₂H₉ClN₂O₂), the expected molecular ion peak [M]⁺ would correspond to a mass-to-charge ratio (m/z) of 248.03 g/mol , considering the most common isotopes of each element. The presence of a characteristic isotopic pattern for the chlorine atom ([M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak) would provide strong evidence for the presence of chlorine in the molecule. Analysis of the fragmentation pattern could reveal the loss of specific groups, such as the methoxycarbonyl group (-COOCH₃) or the chlorine atom, further corroborating the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate is expected to show characteristic absorption bands. A strong absorption band around 1720-1740 cm⁻¹ would indicate the presence of the carbonyl group (C=O) of the ester. Absorptions corresponding to C=N and C=C stretching vibrations within the pyrimidine and phenyl rings would be observed in the 1500-1650 cm⁻¹ region. The C-Cl stretching vibration would likely appear in the fingerprint region, typically below 800 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and methyl groups would be seen around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

X-ray Crystallography for Solid-State Molecular Structure Determination

Table 1: Crystallographic Data for the Analogue Methyl 4-amino-2-chloropyrimidine-5-carboxylate

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₆ClN₃O₂ |

| Molecular Weight | 187.59 |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | 3.9110 (8) |

| b (Å) | 10.136 (2) |

| c (Å) | 9.848 (2) |

| β (°) | 98.71 (3) |

| Volume (ų) | 385.89 (13) |

This data is for a structural analogue and is provided for illustrative purposes.

Advanced Spectroscopic Techniques and Their Application

Beyond the fundamental techniques, advanced spectroscopic methods can provide deeper structural and dynamic insights. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to establish connectivity between protons and carbons, definitively assigning all signals in the ¹H and ¹³C NMR spectra. In cases of complex fragmentation patterns in mass spectrometry, tandem MS (MS/MS) could be used to isolate and further fragment specific ions to elucidate detailed fragmentation pathways. Computational chemistry can also be used in conjunction with experimental spectroscopy to predict spectra and aid in their interpretation, providing a powerful tool for structural elucidation.

Computational Chemistry and Molecular Modeling of Methyl 4 Chloro 2 Phenylpyrimidine 5 Carboxylate Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for organic molecules due to its favorable balance between accuracy and computational cost. jacsdirectory.com It is particularly effective for studying the electronic structure and predicting the reactivity of pyrimidine-based systems. echemcom.comechemcom.com DFT methods, such as those employing the B3LYP functional, are frequently used to investigate the fundamental properties of these molecules. jacsdirectory.comresearchgate.net

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as the ground-state geometry. This is achieved through geometric parameter optimization, a process where the molecule's energy is minimized with respect to the positions of its atoms. DFT calculations, often using basis sets like 6-311++G(d,p), are employed to accurately determine optimized structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for a Pyrimidine (B1678525) Core Structure This table presents typical bond lengths and angles for a substituted pyrimidine ring, as would be calculated using DFT. The values are illustrative and not specific experimental data for the title compound.

| Parameter | Type | Illustrative Value |

| N1-C2 | Bond Length | 1.34 Å |

| C2-N3 | Bond Length | 1.33 Å |

| N3-C4 | Bond Length | 1.35 Å |

| C4-C5 | Bond Length | 1.41 Å |

| C5-C6 | Bond Length | 1.39 Å |

| C6-N1 | Bond Length | 1.34 Å |

| N1-C2-N3 | Bond Angle | 127° |

| C2-N3-C4 | Bond Angle | 116° |

| N3-C4-C5 | Bond Angle | 127° |

| C4-C5-C6 | Bond Angle | 117° |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital, which can accept electrons, and its energy level corresponds to the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. acadpubl.eumalayajournal.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. acadpubl.eu For Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate, DFT calculations can map the electron density distribution of the HOMO and LUMO. This analysis would likely show the HOMO localized on the electron-rich phenyl and pyrimidine rings, while the LUMO might be concentrated on the pyrimidine ring, particularly on the carbon atoms bonded to the electronegative chlorine and nitrogen atoms, indicating likely sites for nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital (FMO) Properties This table illustrates the type of data generated from a DFT-based FMO analysis. The values are hypothetical for the title compound.

| Property | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.7 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.8 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.15 eV |

Computational vibrational analysis is a powerful tool for interpreting and assigning experimental spectroscopic data, such as Fourier-Transform Infrared (FTIR) and Raman spectra. Following geometric optimization, DFT calculations can be used to compute the harmonic vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to specific molecular motions (stretching, bending, twisting) of the atoms.

By comparing the calculated vibrational spectrum with an experimental one, researchers can confirm the molecular structure and the presence of specific functional groups. nih.gov For Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate, this analysis would predict characteristic frequencies for the C=O stretch of the ester group, the C-Cl stretch, and various aromatic C-H and C=C/C=N stretching and bending modes of the phenyl and pyrimidine rings. The agreement between calculated and observed frequencies provides strong validation for the computed ground-state geometry. researchgate.net

Quantum Chemical Calculations for Mechanistic Insights in Pyrimidine Transformations

Beyond static properties, quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions. Substituted pyrimidines, such as the title compound, can undergo various transformations, with nucleophilic substitution being a common reaction pathway. rsc.org For example, the chlorine atom at the 4-position of the pyrimidine ring is a potential leaving group that can be displaced by nucleophiles.

Quantum chemical methods can be used to model the entire reaction coordinate for such a substitution. This involves locating and calculating the energies of the reactants, products, any reaction intermediates, and, crucially, the transition states that connect them. By determining the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. This mechanistic insight is essential for optimizing reaction conditions and designing new synthetic routes involving pyrimidine scaffolds.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov In drug design, QSAR is used to predict the activity of newly designed molecules before they are synthesized, thus saving time and resources.

For a series of analogues of Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate, a QSAR model could be developed to correlate their structural or physicochemical properties (known as descriptors) with a measured biological effect. These descriptors can be derived from quantum chemical calculations and include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP). nih.gov By identifying the key descriptors that influence activity, a QSAR model provides a mathematical equation that can guide the design of new pyrimidine derivatives with enhanced potency. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations provide a static, minimum-energy picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, flexes, and interacts with its environment (such as a solvent or a biological receptor) at an atomic level. nih.gov

For Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate, MD simulations can be used to explore its conformational space more exhaustively than static conformational analysis. biorxiv.org By simulating the molecule's movement over nanoseconds or longer, MD can reveal the full range of accessible conformations and the transitions between them. This is particularly important for understanding how the molecule might adapt its shape to fit into the binding pocket of a target protein, providing critical insights for structure-based drug design. biorxiv.org

Applications and Advanced Research Directions in Pyrimidine Chemistry

Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate as a Versatile Chemical Building Block in Organic Synthesis

Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate is a highly valuable intermediate in organic synthesis due to its multiple reactive sites. The chlorine atom at the C4 position is a key functional group, susceptible to nucleophilic substitution, which allows for the introduction of a wide array of substituents. This reactivity is a cornerstone of its utility as a versatile building block for creating diverse molecular architectures.

The electron-withdrawing nature of the pyrimidine (B1678525) ring, coupled with the activating effect of the adjacent nitrogen atoms, renders the C4 position highly electrophilic. This facilitates reactions with a variety of nucleophiles, including amines, thiols, and alkoxides. For instance, the reaction of similar 4-chloropyrimidines with amines is a well-established method for the synthesis of 4-aminopyrimidine (B60600) derivatives, which are prevalent in many biologically active molecules. nih.gov The ester group at the C5 position and the phenyl group at the C2 position also offer opportunities for further chemical modifications, adding to the compound's versatility.

The strategic placement of these functional groups allows for sequential and regioselective reactions. For example, the chloro group can be displaced first, followed by modification of the ester group (e.g., hydrolysis to the carboxylic acid and subsequent amide coupling), enabling the construction of complex molecules in a controlled manner. This step-wise functionalization is a key advantage in multi-step organic synthesis.

Scaffold Diversification Strategies for Novel Pyrimidine Analogues

The pyrimidine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. Starting from Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate, chemists can employ various scaffold diversification strategies to generate libraries of novel pyrimidine analogues for drug discovery and other applications.

One of the primary strategies involves the nucleophilic aromatic substitution (SNAr) at the C4 position. By reacting the parent compound with a diverse range of primary and secondary amines, a library of 4-amino-2-phenylpyrimidine-5-carboxylates can be readily synthesized. These reactions are often facilitated by a base to neutralize the HCl generated. The choice of the amine nucleophile can introduce a wide variety of functional groups and structural motifs, leading to analogues with tailored properties.

Another diversification strategy involves palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. Although the C4-Cl bond is reactive towards SNAr, under appropriate catalytic conditions, it can also participate in these cross-coupling reactions. This allows for the introduction of aryl, vinyl, and alkynyl groups at the C4 position, significantly expanding the chemical space accessible from this starting material.

Furthermore, the ester functionality at the C5 position can be transformed to introduce additional diversity. For example, reduction of the ester to an alcohol provides a new handle for further reactions, such as etherification or oxidation to an aldehyde. The aldehyde can then be used in various condensation reactions to build more complex side chains.

Role of Pyrimidine Carboxylates in the Synthesis of Complex Heterocyclic Systems

Pyrimidine carboxylates, such as Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate, are not only useful for decorating the pyrimidine scaffold but also serve as crucial precursors for the synthesis of fused heterocyclic systems. These fused systems often exhibit unique biological activities and are of great interest in medicinal chemistry.

A common strategy involves the reaction of the C4-chloro and C5-ester functionalities with bifunctional nucleophiles. For example, reaction with a hydrazine (B178648) derivative can lead to the formation of a pyrazolo[3,4-d]pyrimidine core. Similarly, reaction with hydroxylamine (B1172632) can yield isoxazolo[5,4-d]pyrimidines, and reaction with guanidine (B92328) or amidines can lead to the synthesis of pyrimido[4,5-d]pyrimidines. oiccpress.comresearchgate.netnih.gov

The general synthetic pathway for these cyclization reactions often involves an initial nucleophilic substitution at the C4 position, followed by an intramolecular cyclization via attack of the second nucleophilic group onto the C5-ester. The specific reaction conditions, such as solvent and temperature, can be optimized to favor the desired cyclization product. The resulting fused heterocyclic systems possess a rigidified structure, which can be advantageous for binding to specific biological targets. For instance, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been investigated as potential antitumor, antiviral, and antimicrobial agents. nih.govmdpi.com

Below is a table summarizing some of the fused heterocyclic systems that can be synthesized from pyrimidine carboxylate precursors:

| Precursor | Reagent | Fused Heterocyclic System |

| 4-Chloro-pyrimidine-5-carboxylate | Hydrazine | Pyrazolo[3,4-d]pyrimidine |

| 4-Chloro-pyrimidine-5-carboxylate | Hydroxylamine | Isoxazolo[5,4-d]pyrimidine |

| 4-Chloro-pyrimidine-5-carboxylate | Guanidine | Pyrimido[4,5-d]pyrimidine |

| 4-Chloro-pyrimidine-5-carboxylate | Amidines | Pyrimido[4,5-d]pyrimidine |

Future Research Avenues and Methodological Advancements in Pyrimidine Chemical Research

The field of pyrimidine chemistry continues to evolve, with ongoing efforts to develop more efficient and sustainable synthetic methods and to explore new applications for pyrimidine derivatives. For Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate and related compounds, several future research avenues can be envisioned.

Methodological Advancements:

C-H Functionalization: Direct C-H functionalization of the phenyl ring at the C2 position or even the pyrimidine ring itself would provide a more atom-economical way to introduce further diversity, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: The use of continuous flow technologies for the synthesis of pyrimidine derivatives can offer advantages in terms of safety, scalability, and reaction control, particularly for highly exothermic or hazardous reactions.

Photoredox Catalysis: Light-mediated reactions could open up new avenues for the functionalization of the pyrimidine scaffold under mild conditions, potentially enabling transformations that are not accessible through traditional thermal methods.

Future Applications:

Kinase Inhibitors: The 2,4-disubstituted pyrimidine scaffold is a well-known pharmacophore for kinase inhibitors. ed.ac.ukchemrxiv.orgnih.gov Future research could focus on synthesizing libraries of compounds derived from Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate and screening them against a panel of kinases to identify new potent and selective inhibitors for the treatment of cancer and other diseases.

Materials Science: Pyrimidine derivatives with extended π-systems can exhibit interesting photophysical properties. By incorporating this building block into larger conjugated systems, novel materials for organic light-emitting diodes (OLEDs), sensors, or photovoltaics could be developed.

Agrochemicals: The pyrimidine scaffold is also present in a number of herbicides and fungicides. New derivatives could be synthesized and evaluated for their potential as next-generation crop protection agents.

Q & A

Q. What are the standard protocols for synthesizing Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate, and how can purity be optimized?

The synthesis typically involves multi-step reactions, such as the Biginelli reaction or cyclocondensation of substituted pyrimidine precursors. For example, ethyl acetoacetate, substituted aldehydes, and thioureas are condensed under acidic conditions to form dihydropyrimidinones, followed by chlorination and esterification steps . Purification via column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) and recrystallization (using ethanol or methanol) ensures >95% purity. Monitoring reaction progress with TLC and confirming purity via HPLC or LC-MS is critical .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR : ¹H/¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) to confirm substituent positions and ester functionality.

- X-ray crystallography : Use SHELXL for structure refinement. Single-crystal diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles and torsional strain .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in substitution reactions of Methyl 4-chloro-2-phenylpyrimidine-5-carboxylate?

The chlorine atom at the 4-position and the electron-withdrawing ester group at the 5-position direct nucleophilic/electrophilic attacks. For example:

- Nucleophilic substitution : The 4-chloro group is susceptible to displacement by amines or thiols under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Electrophilic aromatic substitution : The phenyl ring at the 2-position undergoes nitration or sulfonation at the para position due to electron-donating effects . Computational studies (DFT) can predict reactivity trends by analyzing frontier molecular orbitals .

Q. How can hydrogen-bonding interactions and crystal packing be analyzed to predict physicochemical properties?

Graph set analysis (as per Etter’s rules) identifies hydrogen-bonding motifs (e.g., R₂²(8) rings) in crystallographic data . For example, the ester carbonyl may form C=O···H-N interactions with co-crystallized solvents. Packing diagrams (generated with Mercury software) reveal π-π stacking between phenyl rings, influencing solubility and melting points .

Q. What strategies resolve contradictions in spectroscopic data or unexpected reaction outcomes?

- Case study : Discrepancies in ¹³C NMR shifts may arise from tautomerism or solvent effects. Compare experimental data with computed spectra (GIAO method in Gaussian) .

- Reaction optimization : If a Suzuki coupling at the 4-position fails, evaluate palladium catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) or switch to microwave-assisted conditions .

Q. What pharmacological targets are plausible for derivatives of this compound?

The pyrimidine core is a scaffold for kinase inhibitors (e.g., EGFR, CDK) or antimicrobial agents.

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ via fluorescence polarization).

- Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., PDB: 1M17) .

Methodological Considerations

Q. How can computational tools enhance experimental design for derivative synthesis?

Q. What safety and waste management protocols are essential for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.